molecular formula C13H15NO4 B2688442 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide CAS No. 1795085-46-9

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide

Cat. No.: B2688442
CAS No.: 1795085-46-9
M. Wt: 249.266
InChI Key: KPAFEHBPYZGOAS-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a bifunctional furan-based carboxamide featuring a hydroxy-methylpropyl linker. Its structure combines two furan rings: one as part of the carboxamide group and the other attached to a branched propyl chain. The hydroxy and methyl substituents on the propyl chain introduce steric and electronic effects that influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAFEHBPYZGOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Hydroxy-Methylpropyl Chain: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to introduce the hydroxy-methylpropyl group. Common reagents include alkyl halides and bases such as sodium hydroxide.

    Coupling of Furan Rings: The hydroxy-methylpropyl intermediate is then coupled with another furan ring through a condensation reaction. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process. For example, the use of ruthenium on alumina (Ru/Al2O3) in toluene has been reported to be effective in similar furan-based syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing different functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes. The furan rings can participate in electron transfer reactions, affecting the redox state of biological molecules .

Comparison with Similar Compounds

Key Examples:

Compound Name Substituents on Amine/Carbon Chain Synthesis Reagents Notable Properties Reference
N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (13) Cyclopropylamine, pyrazolylphenyl EDCI, HOBt, DIPEA Antiviral activity (Enterovirus inhibition)
N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (14) 2-Methoxyethylamine, thiophene backbone EDCI, HOBt, DIPEA Enhanced solubility due to methoxy group
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) Isopropyl carbamoyl, methyl ester Standard carbodiimide coupling Precursor for hydrazone derivatives
DM489 [(E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one] Indoline, acrylamide backbone EDC, HOBt Neuropathic pain inhibition

Comparison with Target Compound :

  • Backbone Flexibility : The target compound’s hydroxy-methylpropyl chain provides conformational flexibility absent in rigid analogs like DM489 (acrylamide backbone) .
  • Substituent Effects : Unlike cyclopropyl or methoxyethyl groups in compounds, the hydroxy and methyl groups on the target’s propyl chain may enhance hydrogen-bonding capacity while reducing lipophilicity .
  • Synthetic Routes : The target likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in and , ensuring high yields and purity .

Heterocycle Variations

  • Thiophene vs.
  • Sulfur-Containing Analogs : compounds (e.g., 5-(phenylsulfanylmethyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide) incorporate sulfanylmethyl groups, which may enhance metabolic stability but introduce steric bulk compared to the target’s hydroxy group .

Challenges :

  • Steric hindrance from the methyl group on the propyl chain may slow reaction kinetics.
  • Purification of the diastereomeric mixture (if present) due to the chiral hydroxy center.

Biological Activity

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate acylating agents. A common method includes acylation of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with acetic anhydride or acetyl chloride under basic conditions, usually in solvents like dichloromethane or chloroform.

Antimicrobial Properties

Research indicates that compounds with furan rings exhibit notable antimicrobial activity. For instance, derivatives similar to N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl] have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall below 25 μM, indicating strong antibacterial properties .

Anti-inflammatory Effects

Furan derivatives are also investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit certain pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the furan ring participates in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions are thought to modulate the activity of enzymes and receptors, leading to various biological effects.

Case Studies

  • Inhibition of Viral Proteases :
    • A study explored the potential of furan derivatives as inhibitors of SARS-CoV-2 main protease (M pro). Compounds structurally related to N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl] demonstrated promising IC50 values, indicating their potential as antiviral agents .
  • Cytotoxicity Assessments :
    • In vitro studies on similar furan compounds revealed low cytotoxicity profiles, with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK. This suggests a favorable safety margin for further development .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus (MIC ≤ 25 μM)
Anti-inflammatoryModulation of inflammatory pathways
Inhibition of SARS-CoV-2 M proIC50 values around 1.57 μM
CytotoxicityCC50 > 100 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as amide coupling between furan-2-carboxylic acid derivatives and hydroxyl-alkylamine intermediates. Key steps include:

  • Activation of the carboxylic acid using coupling reagents like EDC/HOBt (e.g., as in DM489 synthesis ).
  • Reaction in polar aprotic solvents (e.g., DMF or acetic acid) at elevated temperatures (90–100°C) to enhance reaction rates .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan rings, hydroxyl, and amide protons .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • X-ray Crystallography : Employ SHELX software for structure refinement to resolve stereochemistry .

Q. What are the compound’s stability profiles under varying conditions?

  • Methodological Answer : Stability can be assessed via:

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition temperatures .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
  • Light Sensitivity Tests : Expose to UV-Vis light and track changes using UV-spectrophotometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize derivatives by altering the furan rings (e.g., halogenation) or substituting the hydroxyl group .
  • Biological Assays : Test derivatives against molecular targets (e.g., enzymes or receptors) to correlate structural changes with activity .
  • Statistical Analysis : Use multivariate regression to identify critical structural motifs influencing bioactivity .

Q. What experimental strategies resolve contradictions in structural data from different studies?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray crystallography data (high-resolution) with NMR and computational models (e.g., DFT) .
  • Dynamic Light Scattering (DLS) : Assess if aggregation in solution causes discrepancies in spectroscopic results .
  • Crystallographic Software Updates : Re-refine historical data using modern SHELX versions to correct for outdated parameters .

Q. How can computational tools predict the compound’s pharmacokinetics and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes) .
  • ADME Prediction : Leverage PubChem-derived descriptors (e.g., LogP, topological polar surface area) to estimate absorption and metabolism .
  • MD Simulations : Run 100-ns simulations in GROMACS to study binding stability and conformational changes .

Q. What advanced techniques optimize reaction yields during synthesis?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Test solvent/catalyst combinations in microreactors to identify optimal conditions .
  • Continuous Flow Chemistry : Improve scalability and reduce side reactions via controlled residence times .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How can biological activity be mechanistically validated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Receptor Binding Studies : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) .
  • Gene Knockdown Models : Use CRISPR/Cas9 to silence target genes and confirm compound specificity .

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